4-Azidoheptan-2-one

Description

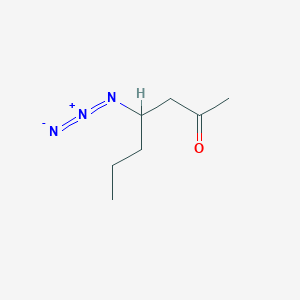

Structure

2D Structure

3D Structure

Properties

CAS No. |

919117-10-5 |

|---|---|

Molecular Formula |

C7H13N3O |

Molecular Weight |

155.20 g/mol |

IUPAC Name |

4-azidoheptan-2-one |

InChI |

InChI=1S/C7H13N3O/c1-3-4-7(9-10-8)5-6(2)11/h7H,3-5H2,1-2H3 |

InChI Key |

XREQPCDFZWLGDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(=O)C)N=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Azidoheptan 2 One

Strategic Approaches to the Synthesis of β-Azido Ketones

The primary methods for synthesizing β-azido ketones involve the conjugate addition of an azide (B81097) source to an α,β-unsaturated ketone or the ring-opening of a corresponding epoxide. Each approach offers distinct advantages and challenges, which are discussed in the context of producing 4-azidoheptan-2-one.

Nucleophilic Azidation of α,β-Unsaturated Ketones

The conjugate addition of an azide nucleophile to an α,β-unsaturated ketone, specifically (E)-hept-3-en-2-one, is a direct and widely utilized method for the synthesis of this compound. This aza-Michael reaction can be performed under various conditions, including batch and continuous flow processes, and can be facilitated by different catalytic systems.

In a typical batch procedure, (E)-hept-3-en-2-one reacts with an azide source, such as trimethylsilyl (B98337) azide (TMSN₃), in the presence of a catalyst. akjournals.com Acetic acid is often used in conjunction with TMSN₃ to generate hydrazoic acid in situ, which then acts as the nucleophile. organic-chemistry.org Common catalysts for this transformation include tertiary amines, which can be used in solution or as solid-supported reagents. organic-chemistry.org The reaction is typically carried out at a controlled temperature, for instance, 60°C, to ensure complete conversion to this compound. akjournals.com One study reported a 90% yield for the conversion of (E)-hept-3-en-2-one to this compound using a batch process. organic-chemistry.org

| Starting Material | Azide Source | Catalyst/Conditions | Product | Yield |

| (E)-Hept-3-en-2-one | TMSN₃/AcOH | Tertiary Amine | This compound | High |

| (E)-Hept-3-en-2-one | TMSN₃ | Amberlyst-F, 60°C | This compound | ~90% |

Table 1: Representative Batch Syntheses of this compound.

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. acs.org For the synthesis of this compound, a flow protocol can be established where the reactants are continuously pumped through a heated reactor column packed with a solid-supported catalyst. akjournals.comresearchgate.net

In one example, a solution of (E)-hept-3-en-2-one and TMSN₃ is passed through a column containing a catalyst at 60°C. akjournals.comresearchgate.net This method allows for precise control over reaction parameters such as temperature and residence time, leading to high conversion rates and minimized waste. rsc.org The product stream is then collected, and the solvent can be removed to yield the desired this compound. rsc.org Flow processes are particularly advantageous for handling potentially hazardous reagents like azides by minimizing the amount present at any given time. acs.org A study demonstrated the successful scale-up of β-azidation of α,β-unsaturated carbonyl compounds using a flow protocol, achieving a productivity of 0.3 mmol/min. nih.gov

The choice of catalyst is crucial for the efficiency of the β-azidation reaction. While various catalysts can be employed, solid-supported catalysts like Amberlyst-F have gained prominence due to their ease of separation and reusability, aligning with the principles of green chemistry. organic-chemistry.orgrsc.orgthieme-connect.com Amberlyst-F is a polystyrene-supported fluoride (B91410) catalyst that has been shown to be highly effective in promoting the azidation of α,β-unsaturated ketones under solvent-free conditions or in environmentally benign solvents. akjournals.comthieme-connect.comresearchgate.net

In the synthesis of this compound, Amberlyst-F (10 mol%) has been successfully used to catalyze the reaction between (E)-hept-3-en-2-one and TMSN₃ under solvent-free conditions at 60°C. akjournals.comresearchgate.net The catalyst facilitates the reaction, and upon completion, it can be easily recovered by filtration and reused in subsequent runs without significant loss of activity. thieme-connect.com Other polystyrene-supported catalysts, such as those based on 1,4-diazabicyclo[2.2.2]octane (DABCO), have also shown good results. akjournals.comresearchgate.net

| Catalyst | Type | Advantages |

| Amberlyst-F | Polystyrene-supported fluoride | Reusable, suitable for solvent-free and flow conditions. akjournals.comorganic-chemistry.orgthieme-connect.com |

| PS-DABCOF | Polystyrene-supported DABCO | Effective for β-azidation of α,β-unsaturated carboxylic acids. rsc.org |

| Amberlite IRA900N₃ | Polystyrene-supported ammonium (B1175870) azide | Recyclable organocatalyst for solvent-free azidation. organic-chemistry.orgthieme-connect.com |

Table 2: Catalytic Systems for β-Azidation Reactions.

Continuous Flow Synthesis Methods for this compound

Alternative Precursor-Based Routes to this compound

An alternative strategy for the synthesis of β-azido ketones involves the ring-opening of epoxides with an azide nucleophile. chemrevlett.com This method provides access to β-azido alcohols, which can then be oxidized to the corresponding β-azido ketones.

The ring-opening of an epoxide with sodium azide (NaN₃) is a well-established method for introducing an azide group. organic-chemistry.orgresearchgate.net The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of nucleophilic attack. libretexts.orgscispace.com The regioselectivity of the ring-opening depends on the reaction conditions and the substitution pattern of the epoxide. organic-chemistry.orgresearchgate.net

Under basic or neutral conditions, the azide nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring. libretexts.org In contrast, under acidic conditions, the reaction proceeds with significant Sₙ1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. libretexts.org For the synthesis of a precursor to this compound, the corresponding epoxide, 2-methyl-3-propyloxirane, would be the starting material. The ring-opening with azide would need to be regioselective for attack at the C3 position to yield the desired 1-azidoheptan-3-ol, which upon oxidation would give this compound.

The stereoselectivity of the epoxide ring-opening is generally high, with the reaction proceeding with anti-stereoselectivity. researchgate.net If an enantiomerically pure epoxide is used, this method can provide access to enantiomerically enriched β-azido alcohols and, subsequently, β-azido ketones. scispace.comnih.gov The use of catalysts, such as cerium(III) chloride or various Lewis acids, can enhance the rate and regioselectivity of the reaction. organic-chemistry.orgresearchgate.net Moreover, performing the reaction in water can be a green alternative, with pH control being a key factor in determining the regioselectivity. scribd.com

| Epoxide Substrate | Reaction Conditions | Major Product | Key Feature |

| Asymmetric Epoxide | Basic/Neutral (e.g., NaN₃ in MeOH) | Attack at less substituted carbon | Sₙ2 mechanism, steric control. libretexts.org |

| Asymmetric Epoxide | Acidic (e.g., NaN₃ in acidic MeOH) | Attack at more substituted carbon | Sₙ1-like mechanism, electronic control. libretexts.org |

| Enantiopure Epoxide | NaN₃ in water | Enantiopure (R)-2-azido ethanol | Complete inversion of configuration. researchgate.netscispace.com |

Table 3: Regio- and Stereoselectivity in Epoxide Ring-Opening with Azide.

Functional Group Interconversions Leading to Azide and Ketone Moieties

The synthesis of this compound can be strategically achieved through functional group interconversions (FGI), a cornerstone of modern organic synthesis that allows for the transformation of one functional group into another. rsc.org This approach is particularly valuable when direct introduction of a specific functionality is challenging. For the preparation of this compound, key FGIs include the introduction of the azide moiety via nucleophilic substitution and the formation of the ketone through oxidation of a corresponding alcohol. These methods offer alternative pathways to the more direct conjugate addition to α,β-unsaturated ketones. sinica.edu.tw

One of the most common and direct methods for introducing an azide group is through the nucleophilic substitution of a halide or a sulfonate ester with an azide salt, such as sodium azide. libretexts.orgsathyabama.ac.in In the context of this compound synthesis, this would typically involve a precursor such as 4-haloheptan-2-one. The halogen at the C-4 position serves as a good leaving group, which is displaced by the strongly nucleophilic azide anion.

Another powerful FGI strategy involves the oxidation of a secondary alcohol to a ketone. nih.gov In this pathway, a precursor molecule, 4-azidoheptan-2-ol, which already contains the requisite azide functionality, is oxidized to afford the target ketone, this compound. The choice of oxidizing agent is crucial to ensure chemoselectivity, avoiding reaction with the azide group.

A related, albeit indirect, route involves the enzymatic ring-opening of an epoxide. For instance, the azidolysis of trans-2,3-heptene oxide, catalyzed by a halohydrin dehalogenase, yields a mixture of regioisomeric azido (B1232118) alcohols: 2-azidoheptan-3-ol and 3-azidoheptan-2-ol. acs.orgorganic-chemistry.org While not directly yielding the desired precursor, subsequent functional group manipulations could potentially convert these isomers to the target structure.

The following table summarizes the key functional group interconversion strategies applicable to the synthesis of this compound.

| Precursor Type | Reagents/Reaction Type | Intermediate/Product | Key Transformation | Reference |

| 4-Haloheptan-2-one | Sodium Azide (NaN₃) / Nucleophilic Substitution | This compound | Conversion of a halide to an azide. | libretexts.org |

| 4-Azidoheptan-2-ol | Oxidizing Agent (e.g., PCC, Swern) / Oxidation | This compound | Oxidation of a secondary alcohol to a ketone. | nih.gov |

| trans-2,3-Heptene Oxide | Sodium Azide (NaN₃), Halohydrin Dehalogenase / Epoxide Ring-Opening | 2-Azidoheptan-3-ol & 3-Azidoheptan-2-ol | Formation of azido alcohols from an epoxide. | acs.orgorganic-chemistry.org |

Detailed research has demonstrated the viability of these transformations. For example, the conversion of α,β-unsaturated ketones like hept-3-en-2-one (B7820677) via conjugate addition of an azide source can yield this compound in high yields, with one report citing a 90% yield. While not strictly an FGI of the ketone itself, it represents a key method for introducing the azide functionality into a ketone-containing scaffold. The synthesis of related γ-azido ketones has been accomplished through the reaction of γ-haloketones with sodium azide, highlighting the utility of this nucleophilic substitution approach.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Azidoheptan 2 One

Reactivity of the Ketone Moiety

The ketone functional group in 4-azidoheptan-2-one is a key center for a variety of chemical transformations. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens, allowing for a range of reactions that are fundamental to organic synthesis.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. numberanalytics.com This fundamental reaction proceeds through the formation of a tetrahedral intermediate. numberanalytics.com The reactivity of the carbonyl group can be influenced by steric and electronic factors. numberanalytics.com Under basic conditions, a strong nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that can be subsequently protonated. libretexts.org In acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.orgpressbooks.pub

A common example of nucleophilic addition is the formation of cyanohydrins by the addition of a cyanide ion. theexamformula.co.ukchemistryguru.com.sg Another significant reaction is the reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The addition of organometallic reagents, such as Grignard reagents, results in the formation of tertiary alcohols. numberanalytics.com

The formation of acetals occurs when the ketone reacts with two equivalents of an alcohol under acidic catalysis. pressbooks.pub This reaction is reversible and proceeds through a hemiacetal intermediate. pressbooks.pub

Enolization and Enolate Chemistry

The presence of α-hydrogens in this compound allows for the formation of enols or enolate anions. libretexts.org This process, known as enolization, can be catalyzed by either acid or base. libretexts.org

In a basic solution, a base abstracts an α-proton to form a resonance-stabilized enolate anion. libretexts.org The negative charge is delocalized between the α-carbon and the oxygen atom. libretexts.org In an acidic solution, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogens, facilitating their removal to form an enol. libretexts.org

Alkylation of Enolates Derived from this compound

The enolate derived from this compound can act as a nucleophile in SN2 reactions with alkyl halides, a process known as enolate alkylation. numberanalytics.comfiveable.me This reaction is a powerful tool for forming new carbon-carbon bonds at the α-position of the ketone. numberanalytics.com The selection of the base, solvent, and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the alkylation. fiveable.me Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. numberanalytics.comharvard.edu

Table 1: Reagents and Conditions for Enolate Alkylation

| Reagent/Condition | Purpose |

| Strong, non-nucleophilic base (e.g., LDA) | Complete and irreversible formation of the kinetic enolate. numberanalytics.comharvard.edu |

| Alkyl halide (R-X) | Provides the electrophilic alkyl group for C-C bond formation. fiveable.me |

| Aprotic solvent (e.g., THF) | Solvates the cation without interfering with the nucleophilic enolate. |

| Low temperature (e.g., -78 °C) | Controls the reaction rate and prevents side reactions. uwindsor.ca |

Aldol (B89426) Reactions and Condensations

The enolate of this compound can also participate in aldol reactions, where it adds to the carbonyl group of another molecule, such as an aldehyde or another ketone, to form a β-hydroxy ketone. wikipedia.orgmasterorganicchemistry.com This reaction creates a new carbon-carbon bond and is a cornerstone of organic synthesis. wikipedia.org The initial aldol addition product can sometimes undergo dehydration, particularly with heating, to yield an α,β-unsaturated ketone in a process known as the aldol condensation. wikipedia.orglibretexts.org

The mechanism of the base-catalyzed aldol reaction involves the following steps:

Formation of the enolate ion by deprotonation of the α-carbon. libretexts.org

Nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the other molecule. libretexts.org

Protonation of the resulting alkoxide to give the β-hydroxy ketone. libretexts.org

Intramolecular aldol reactions can also occur if the molecule contains two carbonyl groups, leading to the formation of cyclic products. pressbooks.pub

Table 2: Types of Aldol Reactions

| Reaction Type | Description | Product |

| Aldol Addition | The enolate of one carbonyl compound adds to the carbonyl group of another. masterorganicchemistry.com | β-hydroxy aldehyde or β-hydroxy ketone. masterorganicchemistry.com |

| Aldol Condensation | The aldol addition product undergoes dehydration to form a new double bond. wikipedia.orglibretexts.org | α,β-unsaturated aldehyde or α,β-unsaturated ketone. libretexts.org |

| Crossed Aldol Reaction | An aldol reaction between two different carbonyl compounds. wikipedia.org | Can lead to a mixture of products unless one partner is non-enolizable. |

| Intramolecular Aldol Reaction | Occurs within a single molecule containing two carbonyl groups. pressbooks.pub | Cyclic α,β-unsaturated ketone or aldehyde. pressbooks.pub |

Stereoselective Reduction of the Ketone Group

The reduction of the ketone in this compound to a secondary alcohol can be achieved with high stereoselectivity, yielding specific stereoisomers of the corresponding alcohol, 3-azidoheptan-2-ol. nih.gov The choice of reducing agent and reaction conditions plays a critical role in determining the stereochemical outcome. google.com For instance, the use of sodium borohydride in a protic solvent at low temperatures can favor the formation of one diastereomer over another. google.com In some cases, the addition of additives like ceric chloride (CeCl₃) can influence the stereoselectivity of sodium borohydride reductions. scielo.br Enzymatic reductions, for example using halohydrin dehalogenases, can also provide high enantioselectivity in the formation of specific alcohol stereoisomers. nih.govacs.org

Table 3: Factors Influencing Stereoselective Ketone Reduction

| Factor | Influence on Stereoselectivity | Example |

| Reducing Agent | Bulky reducing agents can favor attack from the less hindered face of the carbonyl. | |

| Temperature | Lower temperatures often increase stereoselectivity. google.com | NaBH₄ reduction at temperatures substantially lower than ambient. google.com |

| Additives | Lewis acids like CeCl₃ can chelate with the carbonyl oxygen and direct the hydride attack. scielo.br | Luche reduction (NaBH₄, CeCl₃). scielo.br |

| Enzyme Catalysis | Enzymes provide a chiral environment leading to high enantioselectivity. nih.gov | Halohydrin dehalogenase catalyzed reduction. nih.govacs.org |

Interplay and Chemoselectivity Between Azide (B81097) and Ketone Functionalities

The presence of both an azide and a ketone group in this compound introduces the challenge of chemoselectivity, where a reagent could potentially react with either functional group. The azide group is a soft nucleophile and can participate in various reactions, including 1,3-dipolar cycloadditions and reductions to amines. nottingham.ac.ukbeilstein-journals.org

The reactivity of one functional group can be influenced by the presence of the other. For instance, intramolecular interactions, such as hydrogen bonding, could affect the charge distribution and reactivity of the azide group. nottingham.ac.uk

In many reactions, the choice of reagents and conditions allows for the selective transformation of one functional group while leaving the other intact. For example, reduction of the ketone with sodium borohydride is typically chemoselective and does not reduce the azide group. Conversely, the azide can be selectively reduced to an amine using reagents like triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation under conditions that may not affect the ketone. The ability to selectively address either the ketone or the azide functionality makes this compound a versatile building block in the synthesis of more complex molecules containing both nitrogen and oxygen functionalities.

Challenges in Selective Functional Group Transformations

The presence of both a ketone and an azide group in this compound necessitates careful consideration of reaction conditions to achieve selective transformations. The ketone can undergo typical reactions such as reduction, enolate formation, and nucleophilic addition, while the azide can participate in reactions like reduction to an amine, cycloadditions (e.g., "click" chemistry), and the Staudinger reaction. researchgate.net The primary challenge lies in manipulating one functional group without affecting the other.

One of the most significant reaction pathways for azido (B1232118) ketones is the intramolecular Schmidt reaction, which can lead to the formation of lactams. wikipedia.org However, the success and regioselectivity of this reaction are highly dependent on the distance between the azide and the ketone. orgsyn.org For γ-azido ketones like this compound, the intramolecular Schmidt reaction is generally less favorable than for δ-azido ketones. orgsyn.org This is attributed to the higher energy barrier associated with the formation of a seven-membered ring intermediate compared to a six-membered one. orgsyn.org

Furthermore, competition between different reaction pathways can complicate selective transformations. For instance, in the presence of acid catalysts, which are often required for the Schmidt reaction, side reactions involving the ketone or the azide can occur. In the case of benzylic azides, a competition between the Schmidt reaction and a Mannich-type reaction has been observed, with the outcome depending on the tether length between the functional groups. nih.gov While this compound is not benzylic, this illustrates the principle of competing intramolecular pathways.

The synthesis of functionalized pyrrolines and pyrroles from γ-azido ketones via a Staudinger/aza-Wittig reaction sequence has been reported. acs.org This approach involves the reaction of the azide with a phosphine (B1218219) to form an iminophosphorane, which then undergoes an intramolecular aza-Wittig reaction with the ketone. The success of this sequence depends on the precise management of reaction conditions to favor the desired pathway over other potential reactions of the ketone or azide.

The table below summarizes some of the potential transformations of γ-azido ketones and the associated challenges.

| Transformation | Reagents/Conditions | Potential Product(s) | Challenges |

| Intramolecular Schmidt Reaction | Protic or Lewis Acids | Lactam | Less favorable for γ-azido ketones; potential for side reactions. orgsyn.org |

| Staudinger/Aza-Wittig Reaction | PPh₃, then heat | Pyrroline | Requires careful control to avoid side reactions of the ketone. acs.org |

| Reduction of Azide | H₂, Pd/C or NaBH₄ | γ-Amino ketone | Potential for concomitant reduction of the ketone. |

| Reduction of Ketone | NaBH₄ | γ-Azido alcohol | Potential for reduction of the azide. |

| 1,3-Dipolar Cycloaddition | Alkynes | Triazole | Requires conditions that do not promote intramolecular reactions. researchgate.net |

Remote Electronic and Steric Effects on Reactivity

The reactivity of the ketone and azide groups in this compound is influenced by electronic and steric effects originating from the alkyl chain and the other functional group. These "remote" effects can modulate the accessibility and electrophilicity/nucleophilicity of the reactive centers.

Electronic Effects:

The azide group can be considered moderately electron-withdrawing, which can influence the reactivity of the carbonyl group. This effect, transmitted through the saturated carbon chain, is relatively weak but can impact the acidity of the α-protons (at C-3 and C-1) and the electrophilicity of the carbonyl carbon. An increase in the acidity of the α-protons could facilitate enolate formation. Conversely, the ketone's electron-withdrawing nature can influence the reactivity of the azide group, although this effect is likely less pronounced. In general, the electronic effects in saturated systems diminish rapidly with distance. iupac.org

Steric Effects:

Steric hindrance plays a significant role in the reactivity of this compound. The propyl group at C-4 and the methyl group at C-1 can sterically encumber the ketone and azide groups, respectively. Access of reagents to the carbonyl carbon for nucleophilic attack is influenced by the ethyl group on one side and the 2-azidobutyl group on the other.

In the context of intramolecular reactions, the conformation of the heptane (B126788) chain is critical. For an intramolecular Schmidt reaction to occur, the molecule must adopt a conformation that brings the azide and ketone groups into close proximity. The energetic cost of adopting this conformation will influence the reaction's activation energy. The preference for the formation of six-membered rings over seven-membered rings in intramolecular Schmidt reactions is a clear example of how the steric and energetic strain of the transition state governs reactivity. orgsyn.org

Systematic studies on other systems have shown that steric effects can be as influential as electronic effects in determining reaction outcomes. nih.gov For example, increasing steric hindrance around a reactive site can decrease reaction rates by impeding the approach of reactants. nih.gov In the case of this compound, the alkyl substituents on the chain will influence the approach of external reagents and the feasibility of intramolecular cyclizations.

The following table outlines the key steric and electronic influences on the reactivity of this compound.

| Effect | Origin | Influence on Ketone Group | Influence on Azide Group |

| Electronic (Inductive) | Azide group | Slight increase in carbonyl electrophilicity; potential increase in α-proton acidity. | Relatively minor influence from the ketone. |

| Electronic (Inductive) | Alkyl chain | Electron-donating, slightly reducing carbonyl electrophilicity. | Electron-donating, may slightly influence azide reactivity. |

| Steric | Propyl group at C-4 | Hinders nucleophilic attack at the carbonyl from one side. | Influences the conformational flexibility of the chain. |

| Steric | Methyl group at C-1 | Minor steric influence on the remote azide group. | Hinders the approach of reagents to the azide. |

| Steric | Overall chain conformation | Crucial for determining the feasibility and rate of intramolecular reactions. orgsyn.org | Dictates the proximity to the ketone for intramolecular reactions. |

This compound as a Versatile Building Block in Complex Organic Synthesis

The unique bifunctional nature of this compound, possessing both an azide and a ketone group, positions it as a valuable intermediate in the synthesis of complex organic molecules. These two functional groups can be reacted selectively or in tandem to construct intricate molecular architectures.

Synthesis of Complex Heterocycles and Natural Product Analogs

The presence of the azido and keto functionalities on the same aliphatic chain makes this compound a promising precursor for a variety of heterocyclic systems. Azido ketones are known to be versatile starting materials for nitrogen-containing heterocycles like pyrroles, oxazoles, imidazoles, and pyrazines. nih.govresearchgate.net

Nitrogen Heterocycles: The azide group can serve as a source of nitrogen for the heterocyclic ring. For instance, intramolecular reactions, such as the aza-Wittig reaction, can be employed. nih.gov In a hypothetical pathway, the ketone of this compound could first be converted into a triphenylphosphine-iminophosphorane via a Staudinger reaction with triphenylphosphine. Subsequent intramolecular cyclization between the iminophosphorane and a suitably placed electrophilic center (potentially introduced by modifying the terminal methyl group) could lead to the formation of cyclic imines, which are precursors to various alkaloids and other natural product analogs. rsc.org Additionally, Lewis acid-promoted reactions of alkyl azides with ketones can lead to Schmidt-like insertion products, affording lactams, or can proceed via a Mannich-type reaction to yield β-aminoketones, which are themselves versatile synthetic intermediates. researchgate.net

Oxygen and Fused Heterocycles: The ketone functionality can participate in cyclization reactions to form oxygen-containing heterocycles. For example, Vilsmeier cyclization of 2-azido acetophenones is a known route to 5-aryloxazole-4-carboxaldehydes. nih.gov While this compound is an aliphatic ketone, analogous reactivity could be explored. Furthermore, copper-catalyzed oxidative coupling of α-azido ketones with pyridinium (B92312) ylides has been shown to produce imidazo[1,2-a]pyridines regioselectively, demonstrating a pathway to fused heterocyclic systems. rsc.org This suggests that this compound could be a substrate for similar transformations to create novel fused heterocyclic scaffolds.

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and complexity-generating power. nih.gov this compound is an ideal candidate for integration into several MCRs, primarily by leveraging its ketone functionality and its azide group.

Passerini and Ugi Reactions: The ketone group in this compound can act as the carbonyl component in classic isocyanide-based MCRs like the Passerini and Ugi reactions. nih.govnih.gov

In a Passerini three-component reaction (P-3CR) , this compound could react with a carboxylic acid and an isocyanide to yield an α-acyloxy carboxamide. The resulting product would retain the azide moiety, allowing for subsequent orthogonal functionalization, for example, via click chemistry. rsc.orgacs.org

In a Ugi four-component reaction (U-4CR) , this compound, an amine, a carboxylic acid, and an isocyanide would combine to form an α-acylamino carboxamide, again preserving the azide for further modification. beilstein-journals.org

Azido-Ugi Reaction: A notable variation is the Azido-Ugi reaction, where the azide itself participates. This MCR involves a ketone (or aldehyde), an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide) to produce 1,5-disubstituted tetrazoles. beilstein-journals.orgresearchgate.net By using this compound, the molecule itself could potentially serve as the azide source in an intramolecular fashion or as the ketone component in an intermolecular reaction, leading to highly functionalized tetrazole derivatives.

Below is a table summarizing the potential integration of this compound into key MCRs.

| Multi-Component Reaction | Reactants | Potential Product from this compound | Key Features |

|---|---|---|---|

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | Azide-functionalized α-acyloxy carboxamide | Forms C-C and C-O bonds; Retains azide for further chemistry. rsc.org |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | Azide-functionalized α-acylamino carboxamide | Highly convergent; Creates peptide-like scaffolds. nih.gov |

| Azido-Ugi Reaction | This compound, Amine, Isocyanide, (External Azide) | Tetrazole derivative with heptanone backbone | Direct synthesis of tetrazoles, which are important bioisosteres. beilstein-journals.org |

Applications in Bioconjugation and Chemical Biology Research

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The azide group of this compound makes it a prime candidate for such applications, particularly in the field of chemical biology for labeling and probing biomolecules. mdpi.comwikipedia.org

Labeling and Tagging Strategies via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding. The most prominent of these for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). thermofisher.com

Azide-Alkyne Cycloaddition: The azide functionality of this compound can react with a terminal alkyne to form a stable triazole linkage. This allows the compound to be used as a label or tag for alkyne-modified biomolecules such as proteins, nucleic acids, or glycans. thermofisher.com For applications in living cells where copper toxicity is a concern, a copper-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used. In SPAAC, the azide reacts with a strained cyclooctyne, obviating the need for a metal catalyst. thermofisher.com

Dual-Functional Labeling: The presence of the ketone offers a second orthogonal handle for conjugation. Ketones can react selectively with alkoxyamines to form oxime linkages or with hydrazides to form hydrazone linkages. rsc.orgspirochem.com This dual functionality means this compound could be used for sequential or dual labeling. For example, a biomolecule could first be attached via the ketone, and the entire conjugate could then be "clicked" onto another molecule or surface via the azide.

A comparison of the primary click chemistry approaches is provided below.

| Reaction Type | Reactants | Key Advantages | Considerations |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Cu(I) Catalyst | Fast kinetics, high yield, simple alkyne partner. wikipedia.org | Requires copper catalyst, which can be toxic to living cells. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne (e.g., DIBO, BCN) | Copper-free, truly bioorthogonal, suitable for live-cell imaging. thermofisher.com | Slower kinetics than CuAAC; requires synthesis of bulky cyclooctynes. |

Development of Chemical Probes (Theoretical and Synthetic Considerations)

A chemical probe is a small molecule used to study and manipulate biological systems, often by binding to a specific protein target. rsc.org Bifunctional probes containing both a reactive or photo-reactive group and a reporter handle are powerful tools for target identification, a field known as chemical proteomics. nih.gov

Probe Design: this compound serves as an excellent scaffold for a chemical probe. The heptanone body can be systematically modified to optimize binding affinity and selectivity for a protein target. The azide group acts as a latent reporter handle. After the probe binds to its target protein within a cell or cell lysate, a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) bearing an alkyne group can be attached via click chemistry. nih.gov This two-step approach is advantageous because the small azide group is less likely to interfere with the initial binding event than a bulky reporter tag would be. rsc.org

Synthetic Considerations: The synthesis of a library of probes based on the this compound scaffold would involve modifying the alkyl chain or the methyl group adjacent to the carbonyl. For example, incorporating aromatic rings or other functional groups could modulate the probe's physicochemical properties and target specificity. The key consideration is to develop synthetic routes that are amenable to late-stage diversification, allowing for the rapid generation of numerous analogs for screening.

Derivatization for Advanced Analytical Research

For quantitative analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC), chemical derivatization is often necessary to improve the analyte's volatility, thermal stability, or detectability. csus.edu The ketone group of this compound is the primary target for such derivatization.

For Gas Chromatography (GC): Ketones can be challenging to analyze directly by GC due to potential thermal degradation or poor peak shape. Derivatization to a more stable and volatile form is common. A widely used reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone to form a stable oxime derivative. sigmaaldrich.com The pentafluorobenzyl group makes the derivative highly responsive to an Electron Capture Detector (ECD), enabling trace-level quantification. researchgate.net

For High-Performance Liquid Chromatography (HPLC): The primary challenge for analyzing small aliphatic ketones like this compound with HPLC is the lack of a strong chromophore, making detection by standard UV-Vis detectors difficult. The most common solution is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). thermofisher.comfishersci.com This reaction produces a 2,4-dinitrophenylhydrazone derivative, which is a highly colored compound with strong absorbance around 360 nm, allowing for sensitive and specific detection. thermofisher.cn

The table below details common derivatization agents for the ketone functionality.

| Analytical Method | Derivatizing Reagent | Derivative Formed | Advantage of Derivatization |

|---|---|---|---|

| Gas Chromatography (GC-ECD) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-Oxime | Increases volatility and thermal stability; introduces a highly electrophoric tag for sensitive ECD detection. sigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC-UV) | 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-Hydrazone | Attaches a strong chromophore for sensitive UV detection (~360 nm). fishersci.comthermofisher.cn |

| Gas/Liquid Chromatography | Hydroxylamine | Oxime | General derivatization to improve chromatographic properties and stability. researchgate.netgcms.cz |

Advanced Applications and Derivatization Strategies of 4 Azidoheptan 2 One

Advanced Derivatization Strategies

Derivatization is a critical technique in chemical analysis, involving the chemical modification of a compound to produce a new compound with properties that are better suited for a specific analytical method. For this compound, derivatization can target either the ketone or the azide moiety to overcome challenges in analysis.

Mass spectrometry (MS) is a powerful analytical technique, but the analysis of certain compounds like ketones can be challenging due to low volatility for gas chromatography-mass spectrometry (GC-MS) or poor ionization efficiency for liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). ddtjournal.com Chemical derivatization can overcome these limitations.

For GC-MS analysis, the primary goal is to increase the volatility of the analyte. youtube.com this compound, being a ketone, can be made more suitable for GC-MS through silylation, most commonly trimethylsilylation (TMS). youtube.com This process involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. youtube.com However, since the ketone in this compound does not have an active hydrogen, derivatization typically targets the enol form. To prevent the formation of multiple derivatives due to tautomerization (keto-enol equilibrium), a two-step approach is often employed. youtube.comsci-hub.se

First, the ketone is subjected to methoximation . This reaction involves treating the compound with a reagent like methoxyamine hydrochloride, which converts the carbonyl group into an oxime. youtube.comtcichemicals.com This step protects the keto group and prevents isomerization, ensuring that a single, stable derivative is formed in the subsequent step. youtube.com

Following methoximation, trimethylsilylation is performed using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com This reagent adds a TMS group, increasing the molecule's volatility and reducing its polarity, which is essential for it to vaporize and travel through the GC column without unwanted interactions. youtube.comnih.gov

For LC-ESI-MS, where analytes are ionized from a liquid phase, the challenge is often low ionization efficiency. ddtjournal.com Derivatization reagents that introduce a permanently charged or easily ionizable group are used. Girard's reagents , such as Girard's Reagent T, react with ketones to form hydrazones. acs.org This introduces a quaternary ammonium (B1175870) moiety, which carries a permanent positive charge. acs.orgspectroscopyonline.com The resulting derivative of this compound would exhibit a significantly enhanced signal in positive-ion ESI-MS, allowing for more sensitive detection. acs.orgspectroscopyonline.com

| Reagent/Method | Target Functional Group | Purpose | Analytical Technique | References |

|---|---|---|---|---|

| Methoximation + Trimethylsilylation (e.g., Methoxyamine HCl followed by MSTFA) | Ketone (Carbonyl) | Increases volatility and thermal stability; prevents multiple derivatives. | GC-MS | youtube.comtcichemicals.com |

| Girard's Reagent T | Ketone (Carbonyl) | Introduces a permanent positive charge to enhance ionization efficiency. | LC-ESI-MS | acs.orgspectroscopyonline.com |

| Hydroxylamine | Ketone (Carbonyl) | Forms an oxime, introducing a nitrogen atom to improve ionization efficiency. | LC-ESI-MS | ddtjournal.com |

In separation science, derivatization is used to improve the chromatographic behavior of analytes and enhance their detection by various detectors. actascientific.com For this compound, derivatization can be tailored to either the azide or the ketone group to facilitate separation by techniques like high-performance liquid chromatography (HPLC).

The azide group offers a unique handle for highly specific derivatization reactions. The Huisgen 1,3-dipolar cycloaddition , a type of "click chemistry" reaction, can be employed. nih.gov This reaction occurs between an azide and an alkyne to form a stable triazole. nih.govorganic-chemistry.org For chromatographic purposes, an alkyne-containing fluorescent tag, such as 2-(4-ethynylphenyl)-4,5-diphenyl-1H-imidazole (DIB-ET), can be reacted with the azide of this compound. nih.gov The resulting derivative would be highly fluorescent, enabling sensitive and selective detection by an HPLC system equipped with a fluorescence detector. nih.gov This pre-column derivatization strategy is powerful for detecting trace amounts of azido (B1232118) compounds in complex mixtures. nih.gov

Another strategy targeting the azide group involves reagents like dansyl chloride . This reagent reacts with azides to form a derivative that exhibits enhanced chromatographic retention on reversed-phase columns and improved ionization efficiency for LC-MS/MS analysis. researchgate.net

Alternatively, the ketone group can be targeted to alter the molecule's polarity and aid in separation. A classic chemical separation method that can be adapted for chromatographic purposes is the reaction with sodium bisulfite . nih.gov Ketones, particularly methyl ketones like this compound, react with sodium bisulfite to form charged, water-soluble adducts. nih.gov This significant change in polarity can be exploited in liquid chromatography to separate the derivatized compound from other non-polar components in a mixture. nih.gov

| Reagent/Method | Target Functional Group | Principle | Analytical Technique | References |

|---|---|---|---|---|

| Fluorescent Alkyne (e.g., DIB-ET) via Huisgen Cycloaddition | Azide | Attaches a fluorescent tag for highly sensitive detection. | HPLC with Fluorescence Detection | nih.gov |

| Dansyl Chloride | Azide | Enhances chromatographic retention and ESI-MS efficiency. | LC-MS/MS | researchgate.net |

| Biphenyl Acyl Chloride | Azide | Creates a derivative detectable by HPLC with a DAD detector. | HPLC-DAD | google.com |

| Sodium Bisulfite | Ketone | Forms a charged, polar adduct to alter chromatographic retention. | Liquid Chromatography | nih.gov |

Theoretical and Computational Investigations of 4 Azidoheptan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, rooted in quantum mechanics, can predict a wide range of properties from the ground up.

Electronic Structure and Bonding Analysis (e.g., DFT Studies)

Analyses such as Natural Bond Orbital (NBO) analysis can further dissect the electronic structure to understand charge distribution, hybridization, and donor-acceptor interactions between different parts of the molecule. nih.gov Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular interactions in the crystalline state. researchgate.netacs.orgacs.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule will interact with other reagents. libretexts.orgnumberanalytics.com

For 4-Azidoheptan-2-one, FMO theory would help predict its behavior in various chemical reactions. For instance, the HOMO energy is related to its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The spatial distribution of the HOMO and LUMO would indicate the likely sites of electrophilic and nucleophilic attack, respectively. nottingham.ac.uk This is particularly relevant for understanding the reactivity of the azide (B81097) and ketone functional groups. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecules are not static entities; they are constantly in motion, vibrating, rotating, and changing their shape. scribd.com Molecular dynamics (MD) simulations and conformational analysis provide insights into these dynamic processes. nih.govnih.govchemistrysteps.comdtu.dkresearchgate.netlammps.org

For this compound, with its flexible heptane (B126788) chain, numerous conformations are possible. Conformational analysis would identify the most stable arrangements (conformers) of the molecule by calculating their relative energies. pressbooks.pubmaricopa.eduutdallas.edu This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. MD simulations can track the movements of atoms over time, providing a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. nih.gov

Computational Studies of Reaction Mechanisms

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions. pitt.edusmu.edu

Transition State Analysis for Azide and Ketone Transformations

Understanding how a reaction proceeds requires identifying the transition state—the highest energy point along the reaction pathway. nih.gov For this compound, computational methods can be used to locate and characterize the transition states for reactions involving the azide and ketone groups. For example, in a cycloaddition reaction of the azide or a nucleophilic addition to the ketone, calculations can reveal the geometry and energy of the transition state, providing insights into the reaction's feasibility and rate. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Enzymatic and Chemical Reactions

Many chemical and enzymatic reactions can yield multiple products. mdpi.com Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. khanacademy.orgmasterorganicchemistry.com

Computational studies can predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, in the reduction of the ketone or the ring-opening of an epoxide precursor, calculations can determine the energy barriers for the different possible reaction pathways, indicating which product is likely to be favored. nih.govrsc.org In enzymatic reactions, computational models of the enzyme's active site can explain and predict how the enzyme controls the orientation of the substrate to achieve high selectivity. chemrxiv.orgacs.orgnih.gov

Computational Prediction of Spectroscopic Parameters for Structural Confirmation in Research

In contemporary chemical research, the synthesis of novel compounds like this compound necessitates unambiguous structural verification. While experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for this purpose, computational chemistry provides a powerful complementary approach for the unequivocal confirmation of molecular structures. derpharmachemica.com Theoretical predictions of spectroscopic parameters, primarily through Density Functional Theory (T)DFT), have become an indispensable part of the characterization workflow for new chemical entities. mdpi.com These computational methods allow for the generation of theoretical spectra that can be directly compared with experimental data, aiding in signal assignment and providing a high degree of confidence in the proposed structure. derpharmachemica.comresearchgate.net

The standard procedure involves optimizing the molecular geometry of the target compound at a selected level of theory, followed by calculations of the relevant spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. q-chem.com The accuracy of these predictions is highly dependent on the chosen functional and basis set, with hybrid functionals like B3LYP often providing a good balance between accuracy and computational cost for organic molecules. ajol.infoscifiniti.com The synergy between theoretical calculations and experimental measurements is crucial for resolving ambiguities and validating the identity of newly synthesized compounds. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR spectra is a cornerstone of computational structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used for calculating NMR chemical shifts with considerable accuracy. ajol.info For a molecule such as this compound, a computational study would typically involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the GIAO-DFT calculation would yield the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a calculated standard, typically tetramethylsilane (B1202638) (TMS).

These predicted chemical shifts are invaluable for assigning the signals in an experimental spectrum, especially for complex molecules or where signals may overlap. The correlation between the calculated and experimental shifts provides strong evidence for the proposed molecular structure.

Below are the hypothetically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the B3LYP functional and the 6-311++G(d,p) basis set in a chloroform (B151607) solvent model.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number (See Figure 1) | Predicted Chemical Shift (ppm) |

| H1 (x3) | 2.15 |

| H3a | 2.68 |

| H3b | 2.59 |

| H4 | 3.85 |

| H5a | 1.72 |

| H5b | 1.61 |

| H6a | 1.45 |

| H6b | 1.35 |

| H7 (x3) | 0.94 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number (See Figure 1) | Predicted Chemical Shift (ppm) |

| C1 | 29.8 |

| C2 | 207.5 |

| C3 | 48.2 |

| C4 | 63.1 |

| C5 | 35.6 |

| C6 | 18.9 |

| C7 | 13.8 |

Note: The data presented in these tables are hypothetical and serve to illustrate the output of a typical computational study. The numbering scheme corresponds to the IUPAC nomenclature for the heptan-2-one backbone.

Figure 1: Structure of this compound with atom numbering for spectroscopic assignment.

Figure 1: Structure of this compound with atom numbering for spectroscopic assignment.

Predicted Infrared (IR) Vibrational Frequencies

Theoretical IR spectroscopy is another critical tool for structural confirmation. By calculating the vibrational frequencies of a molecule, researchers can predict the positions of absorption bands in an experimental IR spectrum. These calculations are typically performed at the same level of theory as the geometry optimization. q-chem.com The output provides a list of vibrational modes and their corresponding frequencies and intensities.

For this compound, two key vibrational modes would be of particular interest for confirming its structure: the stretching frequency of the carbonyl group (C=O) and the asymmetric stretch of the azide group (N₃). The calculated frequencies for these and other significant bonds can be compared directly with an experimental IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational method.

The table below presents hypothetical predicted IR frequencies for the key functional groups in this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| Azide (N₃) Asymmetric Stretch | 2105 | 2100 - 2160 |

| Carbonyl (C=O) Stretch | 1720 | 1705 - 1725 |

| C-H (sp³) Stretch | 2960 - 2875 | 2850 - 3000 |

| C-N Stretch | 1180 | 1020 - 1250 |

The strong correlation between the predicted frequencies for the highly characteristic azide and carbonyl stretches and the bands observed in an experimental spectrum would provide compelling evidence for the successful synthesis of this compound. scifiniti.com This computational validation is a crucial step in the thorough characterization of new molecular entities. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.